4-(di-1H-indol-3-ylmethyl)-2,6-dimethoxyphenol
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Overview
Description
4-[di(1H-indol-3-yl)methyl]-2,6-dimethoxyphenol is a synthetic organic compound known for its unique structure, which includes two indole groups attached to a central phenolic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[di(1H-indol-3-yl)methyl]-2,6-dimethoxyphenol typically involves the condensation of indole derivatives with a suitable phenolic precursor. One common method involves the reaction of indole with a substituted benzaldehyde under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[di(1H-indol-3-yl)methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
4-[di(1H-indol-3-yl)methyl]-2,6-dimethoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[di(1H-indol-3-yl)methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets nuclear receptors such as Nur77 (NR4A1), which play a role in regulating apoptosis and cell proliferation.
Pathways Involved: It induces reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,3’-Diindolylmethane: Known for its anticancer properties and ability to modulate estrogen metabolism.
Indole-3-carbinol: Studied for its potential in cancer prevention and treatment.
Bis(indolyl)methane derivatives: Explored for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
4-[di(1H-indol-3-yl)methyl]-2,6-dimethoxyphenol is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways. Its dual indole groups and phenolic core provide a versatile platform for various chemical modifications and biological activities .
Properties
Molecular Formula |
C25H22N2O3 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[bis(1H-indol-3-yl)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C25H22N2O3/c1-29-22-11-15(12-23(30-2)25(22)28)24(18-13-26-20-9-5-3-7-16(18)20)19-14-27-21-10-6-4-8-17(19)21/h3-14,24,26-28H,1-2H3 |
InChI Key |
BIPDYDIFQSEVLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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